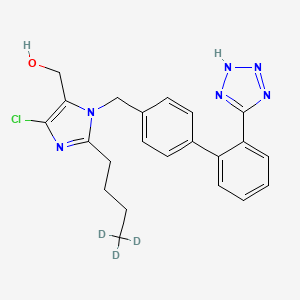
Losartan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat hypertension and diabetic nephropathy. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d3 involves the incorporation of deuterium atoms into the losartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
Losartan-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of losartan to its active metabolite, EXP3174.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents like lithium aluminum hydride.
Substitution: Often requires catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major product formed from the oxidation of this compound is EXP3174, which is a more potent angiotensin II receptor antagonist. Other reactions may yield various intermediates and by-products depending on the conditions used .
科学的研究の応用
Losartan-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of losartan.
Biology: Helps in understanding the biological pathways and interactions of losartan in the body.
Medicine: Used in clinical studies to evaluate the efficacy and safety of losartan in treating hypertension and related conditions.
Industry: Employed in the development and quality control of pharmaceutical formulations containing losartan.
作用機序
Losartan-d3 exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, which is involved in the regulation of blood pressure. By inhibiting the binding of angiotensin II to this receptor, this compound reduces vasoconstriction and aldosterone secretion, leading to lower blood pressure. The molecular targets include the AT1 receptor and various signaling pathways associated with the renin-angiotensin-aldosterone system .
類似化合物との比較
Similar Compounds
- Irbesartan
- Valsartan
- Telmisartan
- Olmesartan
- Candesartan
Comparison
Losartan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, this compound offers similar therapeutic benefits but with enhanced tracing capabilities in research settings. Irbesartan and losartan, for example, have shown differences in efficacy and safety profiles, with irbesartan being more potent in reducing blood pressure .
特性
CAS番号 |
1030936-74-3 |
|---|---|
分子式 |
C22H23ClN6O |
分子量 |
425.9 g/mol |
IUPAC名 |
[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3 |
InChIキー |
PSIFNNKUMBGKDQ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
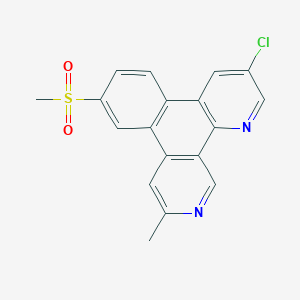
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
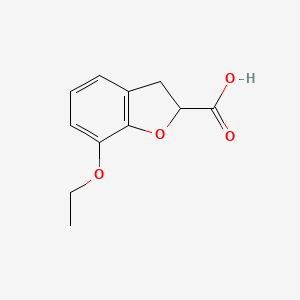
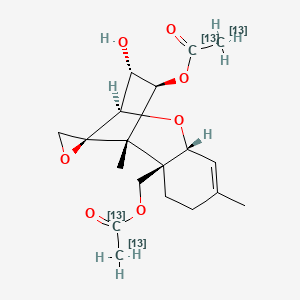
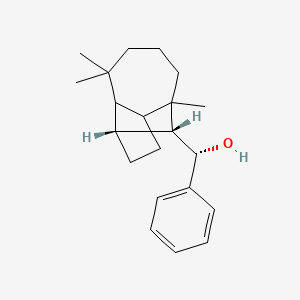
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

